molecular formula C20H25NO3 B12597517 Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- CAS No. 651031-30-0

Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-

Cat. No.: B12597517
CAS No.: 651031-30-0
M. Wt: 327.4 g/mol
InChI Key: VDIABBPQYFRDAJ-PMACEKPBSA-N
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Description

Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-: is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.423. This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. Morpholine derivatives are known for their wide range of pharmacological activities and are commonly used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for synthesizing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis and stereoselective synthesis techniques.

Industrial Production Methods: Industrial production of morpholine derivatives can involve solid-phase synthesis, intramolecular Mitsunobu reactions, and Cs2CO3-mediated cyclization . These methods allow for the efficient production of various substituted morpholines, including spiro morpholines and ring-fused morpholines, in good to excellent yields.

Chemical Reactions Analysis

Types of Reactions: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting certain kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    Morpholine: The parent compound, used widely in various applications.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    4-(2-Phenylethyl)morpholine: A derivative with a phenylethyl group attached to the morpholine ring.

Uniqueness: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it particularly valuable in scientific research and potential therapeutic applications.

Biological Activity

Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This compound features a morpholine backbone with two phenylmethoxy methyl substituents at the 3 and 5 positions, contributing to its unique biological properties.

  • Molecular Formula : C20_{20}H25_{25}NO3_3
  • Molecular Weight : 327.42 g/mol

Research indicates that morpholine derivatives can modulate neurotransmitter systems, potentially acting as neuroprotective agents. The compound may influence various biological targets, including neurotransmitter receptors and enzymes involved in neurochemical pathways. This modulation is crucial for assessing its therapeutic potential in treating conditions such as anxiety and depression.

Biological Activity Overview

The biological activities of Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- can be summarized as follows:

  • Neuroprotective Effects : Exhibits potential in protecting neurons from damage.
  • Anti-inflammatory Properties : May reduce inflammation within the CNS.
  • Modulation of Neurotransmitter Systems : Influences neurotransmitter activity, which is essential for mood regulation.

Comparative Analysis with Related Compounds

To better understand the unique biological activities of Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-, a comparison with structurally similar morpholine derivatives is useful:

Compound NameStructure TypeKey ActivityUnique Features
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-Morpholine derivativeNeuroprotectiveTwo phenylmethoxy groups
Morpholine-4-ethanolSimple morpholineSolventLacks substituents
N-(4-Methoxyphenyl)morpholineMorpholine derivativeModulation of neurotransmittersSingle methoxy group
4-(Phenylmethyl)morpholineMorpholine derivativeNeuropharmacological effectsLacks additional methoxy groups

This table highlights the distinct structural features of Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- that may contribute to its specific biological activities compared to its analogs.

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies have demonstrated that morpholine derivatives can significantly protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to modulate glutamate receptors and inhibit excitotoxicity has been emphasized in several studies.
  • Anti-inflammatory Research : Recent investigations have shown that Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in microglial cells. This suggests a potential role in treating neuroinflammatory conditions.
  • Clinical Implications : The compound's interaction with neurotransmitter systems indicates its potential utility in developing treatments for psychiatric disorders like depression and anxiety. Preliminary animal studies have shown promising results in reducing anxiety-like behaviors.

Properties

CAS No.

651031-30-0

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(3S,5S)-3,5-bis(phenylmethoxymethyl)morpholine

InChI

InChI=1S/C20H25NO3/c1-3-7-17(8-4-1)11-22-13-19-15-24-16-20(21-19)14-23-12-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2/t19-,20-/m0/s1

InChI Key

VDIABBPQYFRDAJ-PMACEKPBSA-N

Isomeric SMILES

C1[C@@H](N[C@H](CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3

Canonical SMILES

C1C(NC(CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

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